3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic Acid

Description

Nomenclature and Structural Characterization

The systematic IUPAC name for this compound is 3-[(9H-fluoren-9-ylmethoxycarbonyl)amino]cyclohexane-1-carboxylic acid , reflecting its substituents at the third position of the cyclohexane ring. Common synonyms include Fmoc-3-aminocyclohexane-1-carboxylic acid and cis-3-(Fmoc-amino)cyclohexanecarboxylic acid, though the latter specifies stereochemistry.

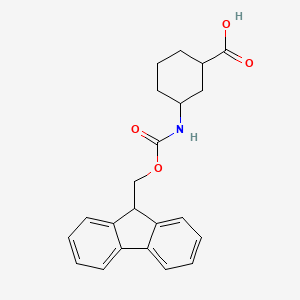

Structurally, the molecule comprises:

- A cyclohexane ring with a carboxylic acid group at position 1 and an Fmoc-protected amine at position 3.

- The Fmoc group (C₁₅H₁₀O₂), which provides UV detectability and base-labile protection during solid-phase peptide synthesis (SPPS).

- A molecular formula of C₂₂H₂₃NO₄ and a molecular weight of 365.43 g/mol .

The SMILES notation (C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O) and InChI key (JSVAQZVOHKGTJY-HUUCEWRRSA-N) further define its connectivity and stereochemical features. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the equatorial positioning of the Fmoc group in the most stable chair conformation, minimizing steric hindrance.

Stereoisomers of 9-Fluorenylmethyloxycarbonyl-Cyclohexane Amino Acids

The cyclohexane ring’s six-membered structure permits multiple stereoisomers, depending on the substituents’ axial or equatorial orientations. For 3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid, two primary stereoisomers exist:

- Cis isomer : The Fmoc and carboxylic acid groups reside on the same face of the cyclohexane ring.

- Trans isomer : These groups occupy opposite faces, resulting in distinct conformational dynamics.

Stereoselective synthesis methods, such as reductive amination with chiral auxiliaries or enzymatic resolution, yield enantiopure forms. For instance, Berkessel et al. demonstrated asymmetric hydrogenation of β-keto esters to access cis isomers with >99% enantiomeric excess (ee). Trans isomers are often obtained via Mitsunobu reactions or kinetic resolution.

Position within the 9-Fluorenylmethyloxycarbonyl-Protected Amino Acid Family

This compound belongs to the alicyclic Fmoc-protected amino acids , distinguished by their non-aromatic cyclic structures. Key comparisons to linear and aromatic analogs include:

The cyclohexane ring’s rigidity mimics proline’s structural effects but without introducing secondary amine reactivity, making it valuable for designing protease-resistant peptides.

Historical Development of Cyclic 9-Fluorenylmethyloxycarbonyl-Amino Acids

The evolution of cyclic Fmoc-amino acids parallels advancements in SPPS:

- 1980s : Introduction of Fmoc chemistry enabled mild deprotection conditions, but early cyclic analogs suffered from poor stereocontrol.

- 1990s : Novabiochem® commercialized Fmoc-protected amino acids, including cyclic variants like Fmoc-1-aminocyclohexane-1-carboxylic acid.

- 2000s : Chiral stationary phases and asymmetric catalysis improved access to enantiopure cis/trans isomers.

- 2010s–Present : Scalable routes (e.g., Berkessel’s hydrogenation) and NMR-based stereochemical analysis became standard.

Modern synthesis employs β-oxo esters and chiral amines, achieving multigram yields with <1% racemization. For example, Schinnerl et al. reported a six-step route to enantiopure trans isomers using (S)-α-methylbenzylamine, with an overall yield of 34%.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVAQZVOHKGTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

This compound is often used in peptide synthesis, suggesting that it may interact with various proteins or enzymes depending on the specific context of the peptide being synthesized.

Mode of Action

The mode of action of 3-Fmoc-Amino-cyclohexanecarboxylic acid is primarily through its incorporation into peptides during synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group can be removed to reveal the free amino group.

Biochemical Pathways

The specific biochemical pathways affected by 3-Fmoc-Amino-cyclohexanecarboxylic acid would depend on the peptide into which it is incorporated. As a building block in peptide synthesis, it could potentially be involved in a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of 3-Fmoc-Amino-cyclohexanecarboxylic acid would be determined by the specific peptide into which it is incorporated. The resulting peptide could have a wide range of effects, depending on its structure and the biological context in which it is used.

Action Environment

The action, efficacy, and stability of 3-Fmoc-Amino-cyclohexanecarboxylic acid would be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the stability of the Fmoc group and the efficiency of its removal during peptide synthesis. Additionally, the presence of other chemicals or biological molecules could potentially interact with the compound and affect its action.

Biological Activity

3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid, commonly referred to as Fmoc-Amino-Cyclohexanecarboxylic Acid, is a compound widely utilized in peptide synthesis due to its protective group properties. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C22H23NO4

- Molecular Weight : 365.4 g/mol

- CAS Number : 312965-07-4

The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves primarily as a protective group for the amino function during peptide synthesis. Upon deprotection, it allows for the formation of peptide bonds without interference from the amino group. The mechanism involves:

- Protection : The Fmoc group protects the amino acid during synthesis.

- Deprotection : The removal of the Fmoc group is typically achieved using a base such as piperidine, enabling subsequent reactions.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Peptide Synthesis

Fmoc-Amino-Cyclohexanecarboxylic Acid is integral in synthesizing peptides, particularly those requiring specific stereochemistry or structural features. It allows for the incorporation of cyclohexane into peptide chains, which can influence folding and functionality.

2. Cellular Interactions

Research indicates that compounds containing Fmoc groups can interact with various cellular pathways:

- Cell Penetration : The hydrophobic nature of the fluorenyl group may facilitate cellular uptake.

- Receptor Binding : Studies suggest that modified peptides can exhibit enhanced binding affinity to specific receptors due to conformational changes induced by cyclohexane incorporation.

Case Study 1: Peptide Therapeutics

In a study focusing on the synthesis of cyclic peptides, researchers utilized Fmoc-Amino-Cyclohexanecarboxylic Acid to create a novel cyclic structure that demonstrated improved stability and bioactivity compared to linear counterparts. The cyclic peptides exhibited enhanced binding to target proteins involved in cancer progression.

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of peptides synthesized with this compound. Results indicated that certain derivatives showed significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections.

Comparative Analysis

The following table summarizes the biological activities of Fmoc-Amino-Cyclohexanecarboxylic Acid compared to similar compounds:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Peptide synthesis; receptor binding | Drug development; research tools |

| 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid | Building block for complex molecules | Advanced materials; pharmaceuticals |

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid | Similar protective properties | Peptide synthesis |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Cyclohexane vs. Smaller Ring Systems

Cyclopentane Derivative

- Example: (1R,3s)-3-(Fmoc-amino)cyclopentane-1-carboxylic acid (CAS 220497-67-6) Molecular Formula: C21H21NO4 Molecular Weight: 351.40 g/mol Key Differences:

- Conformational rigidity differs due to reduced ring size, affecting peptide backbone mimicry .

Cyclobutane Derivative

- Example: 3-(Fmoc-amino)cyclobutane-1-carboxylic acid (CAS 1935557-50-8) Molecular Formula: C20H19NO4 Molecular Weight: 337.38 g/mol Key Differences:

- High ring strain in cyclobutane may limit stability but improve binding in constrained environments.

- Reduced steric hindrance compared to cyclohexane derivatives .

Oxetane Derivative

- Example: 3-(Fmoc-amino)oxetane-3-carboxylic acid (CAS 1380327-56-9) Molecular Formula: C19H17NO5 Molecular Weight: 339.34 g/mol Key Differences:

- Oxygen atom in the oxetane ring enhances polarity and metabolic stability.

- Classified as acutely toxic (oral) and a skin irritant, requiring stringent handling protocols .

Substitution Position and Stereochemistry

Cyclohexane-2-carboxylic Acid Derivative

- Example: (1S,2R)-2-(Fmoc-amino)cyclohexanecarboxylic acid (CAS 430460-38-1) Molecular Formula: C22H23NO4 Molecular Weight: 365.42 g/mol Key Differences:

- Amino group at position 2 alters spatial orientation, impacting interactions with chiral targets.

- Higher molecular weight due to additional methylene groups .

Piperidine Derivative

Functionalized Side Chains

Aromatic Substituent

- Example: 3-(Fmoc-amino)-3-[4-(trifluoromethyl)phenyl]propanoic acid (Cat No. L007277) Key Differences:

- Trifluoromethylphenyl group increases lipophilicity and electron-withdrawing effects.

- Used in kinase inhibitor development due to enhanced target affinity .

Branched Aliphatic Chain

- Example: (R)-3-(Fmoc-amino)-5-methylhexanoic acid (CAS 270062-91-4) Key Differences:

- Extended aliphatic chain improves membrane permeability.

- Methyl branching reduces rotational freedom, mimicking natural amino acids like leucine .

Comparative Data Table

Research and Application Insights

- Cyclohexane Derivatives : Preferred for balanced stability and flexibility in peptide backbone design.

- Smaller Rings (Cyclopentane/Cyclobutane) : Useful in constrained peptide libraries but may require stabilization strategies.

- Oxetane/Piperidine Derivatives : Ideal for targeting polar enzyme active sites or improving pharmacokinetics.

- Functionalized Side Chains : Critical for optimizing binding affinity and bioavailability in drug candidates .

Preparation Methods

Reaction Conditions

-

Solvent System : 1,4-Dioxane and water (1:1 v/v)

-

Base : Sodium carbonate (2 equivalents)

-

Temperature : 0°C to room temperature

-

Fmoc-Cl : 1.5 equivalents

Procedure

A mixture of 3-aminocyclohexane-1-carboxylic acid (2.0 g, 12.8 mmol) and sodium carbonate (2.72 g, 25.6 mmol) in 1,4-dioxane/water (50 mL total) is cooled to 0°C. Fmoc-Cl (5.0 g, 19.2 mmol) in 1,4-dioxane (20 mL) is added dropwise over 30 minutes. The reaction is stirred at room temperature for 12 hours, then diluted with water (50 mL) and extracted with dichloromethane (3 × 50 mL). The organic phase is dried over sodium sulfate and concentrated. Purification via silica gel chromatography (ethyl acetate/hexanes) yields the title compound as a white solid (90% yield).

Advantages and Limitations

-

Yield : 90%

-

Purity : >95% (HPLC)

-

Scalability : Suitable for multigram synthesis.

-

Limitation : Requires chromatographic purification due to residual sodium carbonate.

Method 2: Tetrahydrofuran/Water System with Sodium Bicarbonate

Reaction Conditions

-

Solvent : Tetrahydrofuran (THF) and water

-

Base : Sodium bicarbonate (3 equivalents)

-

Temperature : 0°C to 25°C

-

Fmoc-Cl : 1.2 equivalents

Procedure

3-Aminocyclohexane-1-carboxylic acid (3.0 g, 19.2 mmol) is dissolved in THF (60 mL) and water (20 mL). Sodium bicarbonate (4.8 g, 57.6 mmol) is added, and the solution is cooled to 0°C. Fmoc-Cl (6.0 g, 23.0 mmol) in THF (30 mL) is added dropwise. After stirring at 25°C for 8 hours, the mixture is acidified with 1M HCl (pH 3–4) and extracted with ethyl acetate (3 × 75 mL). The combined organic layers are dried and concentrated. Recrystallization from ethanol/water affords the product in 85% yield.

Advantages and Limitations

-

Yield : 85%

-

Purity : 98% (NMR)

-

Scalability : Efficient for laboratory-scale synthesis.

-

Limitation : Acidification step may precipitate byproducts.

Method 3: Low-Temperature Synthesis in Diethyl Ether

Reaction Conditions

-

Solvent : Anhydrous diethyl ether

-

Base : Hydrazine hydrate (10 equivalents)

-

Temperature : 0°C to room temperature

-

Fmoc-Cl : 1.0 equivalent

Procedure

To a solution of 3-aminocyclohexane-1-carboxylic acid (1.5 g, 9.6 mmol) in diethyl ether (100 mL) at 0°C, hydrazine hydrate (4.7 mL, 96 mmol) is added. Fmoc-Cl (2.5 g, 9.6 mmol) in diethyl ether (50 mL) is introduced dropwise over 2 hours. The reaction is stirred overnight, concentrated, and washed with water (3 × 50 mL). The solid residue is dried under vacuum to yield the product (95% yield).

Advantages and Limitations

-

Yield : 95%

-

Purity : 99% (combustion analysis)

-

Scalability : Ideal for small-scale, high-purity applications.

-

Limitation : Hydrazine hydrate requires careful handling.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Solvent | 1,4-Dioxane/Water | THF/Water | Diethyl Ether |

| Base | Na₂CO₃ | NaHCO₃ | Hydrazine Hydrate |

| Temperature | 0°C → RT | 0°C → 25°C | 0°C → RT |

| Reaction Time | 12 h | 8 h | 16 h |

| Yield | 90% | 85% | 95% |

| Purity | >95% | 98% | 99% |

| Purification | Chromatography | Recrystallization | Filtration |

Critical Factors Influencing Yield and Purity

Solvent Polarity

Polar solvents like THF enhance Fmoc-Cl solubility but may increase side reactions with the carboxylic acid. Nonpolar solvents (e.g., diethyl ether) minimize side reactions but require longer reaction times.

Stoichiometry of Base

Excess base (e.g., 3 equivalents of NaHCO₃) ensures complete deprotonation of the amine, preventing incomplete Fmoc protection.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid in laboratory settings?

- Methodological Answer : Strict adherence to GHS guidelines is essential. Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact and inhalation. In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap/water . Store at 2–8°C in a dry environment to prevent degradation . Always work under fume hoods to minimize aerosol formation .

Q. What is the standard synthetic route for preparing this compound?

- Methodological Answer : The compound is synthesized via Fmoc-protection strategies. A typical protocol involves coupling cyclohexane-1-carboxylic acid derivatives with Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous dichloromethane (DCM) or DMF, using DIEA (N,N-diisopropylethylamine) as a base. Reaction progress is monitored by TLC or HPLC . Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures ≥98% purity .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Use NMR (¹H/¹³C) to verify the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and cyclohexane backbone (δ ~1.2–2.5 ppm). Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., m/z 365.43 for [M+H]⁺) . FT-IR identifies carbonyl stretches (~1700 cm⁻¹ for carboxylic acid and Fmoc carbamate) .

Advanced Research Questions

Q. How can racemization during synthesis be minimized, particularly at the cyclohexane chiral center?

- Methodological Answer : Racemization risks increase under basic conditions. Use low temperatures (0–5°C) during coupling steps and minimize reaction time. DIEA or Hünig’s base (less nucleophilic than Et₃N) reduces base-induced epimerization . Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) monitors enantiomeric excess .

Q. What strategies improve yield in solid-phase peptide synthesis (SPPS) using this building block?

- Methodological Answer : Pre-activate the carboxylic acid with HBTU/HOBt or COMU in DMF for 5 minutes before coupling to resin-bound peptides. Use a 3–5x molar excess of the compound and extend coupling times (1–2 hours) to account for steric hindrance from the cyclohexane ring . Microwave-assisted SPPS (50°C, 30W) enhances diffusion and reduces reaction time by 40% .

Q. How does the cyclohexane ring influence peptide conformational stability?

- Methodological Answer : The cyclohexane moiety imposes rigidity, reducing peptide backbone flexibility. Circular dichroism (CD) and molecular dynamics simulations show stabilized β-turn or helical structures when incorporated into peptide sequences. Compare thermal denaturation curves (via DSC) of cyclohexane-containing peptides vs. linear analogs to quantify stability gains .

Q. What analytical methods resolve contradictions in purity assessments between HPLC and NMR?

- Methodological Answer : Discrepancies may arise from UV-inactive impurities (e.g., salts) not detected by HPLC. Use orthogonal methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.